3-Bromo-4-chloropyridine 1-oxide

Solid-phase synthesis Automated weighing Process chemistry

3-Bromo-4-chloropyridine 1-oxide (CAS 99839-30-2) is the essential N-oxide building block for medicinal chemistry. The N-oxide activates the pyridine ring for regioselective C–H functionalization and traceless directing, enabling Suzuki coupling (94% in water) and C–H arylation—reactivity non-oxidized analogs cannot replicate. Crystalline solid (m.p. 147–149°C) ensures accurate dispensing for parallel synthesis. Orthogonal Br/Cl handles enable sequential library expansion with patent precedent in PDE4/mPGES-1 programs.

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
CAS No. 99839-30-2
Cat. No. B1331433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloropyridine 1-oxide
CAS99839-30-2
Molecular FormulaC5H3BrClNO
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1Cl)Br)[O-]
InChIInChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H
InChIKeyBHIIQGLVEGETEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloropyridine 1-oxide (CAS 99839-30-2) for Pharmaceutical Intermediate Procurement


3-Bromo-4-chloropyridine 1-oxide (CAS 99839-30-2) is a heterocyclic pyridine N-oxide derivative featuring bromine at the 3-position and chlorine at the 4-position on the aromatic ring, with an N-oxide functional group . It is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for constructing complex heteroaromatic frameworks [1]. The compound appears as an off-white crystalline solid and is documented as a key intermediate in multiple pharmaceutical patent applications [2].

Procurement Risk Alert: Why In-Class Pyridine Analogs Cannot Substitute for 3-Bromo-4-chloropyridine 1-oxide (CAS 99839-30-2)


The substitution of 3-Bromo-4-chloropyridine 1-oxide with simpler halogenated pyridine analogs (e.g., 3-bromo-4-chloropyridine, CAS 36953-42-1) or alternative halogen regioisomers is not functionally equivalent in advanced synthetic applications . The presence of the N-oxide moiety fundamentally alters the electronic distribution on the pyridine ring, enabling distinct reactivity profiles that cannot be replicated by the parent pyridine. Specifically, the N-oxide group serves as both an activating and directing element for regioselective C–H functionalization and cross-coupling reactions [1], while also being tracelessly removable under reductive conditions to yield the corresponding substituted pyridine. Consequently, procurement decisions based solely on halogenation pattern—without accounting for oxidation state—will result in failed reaction pathways and incomplete synthetic sequences, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Evidence for 3-Bromo-4-chloropyridine 1-oxide (CAS 99839-30-2) Versus Close Analogs


Physical Form and Handling: Crystalline Solid vs. Liquid Analogs for Improved Formulation Accuracy

3-Bromo-4-chloropyridine 1-oxide is isolated as an off-white crystalline solid with a melting point of 147–149°C, a physical property that contrasts sharply with its non-oxide analog 3-bromo-4-chloropyridine (CAS 36953-42-1), which is a liquid at room temperature with a melting point of 17.5–18.5°C or 31–34°C . This crystalline nature directly enhances weighing accuracy in automated parallel synthesis platforms and reduces hygroscopicity-related handling complications.

Solid-phase synthesis Automated weighing Process chemistry Physical characterization

Regioselective Cross-Coupling: Orthogonal Halogen Reactivity for Sequential Derivatization

The 3-bromo-4-chloro substitution pattern in 3-Bromo-4-chloropyridine 1-oxide provides a predictable orthogonality in palladium-catalyzed cross-coupling reactions. Literature establishes that the C–Br bond is significantly more reactive than the C–Cl bond under standard Suzuki-Miyaura conditions [1]. This allows chemoselective mono-arylation at the 3-position, leaving the 4-chloro substituent intact for subsequent functionalization steps. In contrast, the non-oxide analog 3-bromo-4-chloropyridine lacks the N-oxide activation, and simpler dihalogenated pyridines with identical halogen patterns (e.g., 3,4-dibromopyridine) suffer from competitive bis-arylation and lower regiochemical fidelity [2]. This selectivity is critical for constructing molecular complexity in multi-step pharmaceutical syntheses.

Suzuki-Miyaura coupling Chemoselectivity Sequential functionalization Medicinal chemistry

Oxidation State as a Synthetic Divergence Point: Traceless Directing Group Capability

The N-oxide moiety in 3-Bromo-4-chloropyridine 1-oxide serves as a traceless directing group for C–H bond activation at the 2-position of the pyridine ring [1]. This contrasts with the non-oxide analog 3-bromo-4-chloropyridine, which lacks the enhanced electronic activation required for efficient 2-arylation. Furthermore, the N-oxide group can be removed under mild reductive conditions (e.g., PCl3, H2/Pd-C) to yield the corresponding substituted pyridine, providing an orthogonal synthetic pathway that is unavailable from the parent pyridine directly [2]. The ability to employ the N-oxide as both activator and removable motif expands the accessible chemical space in heteroaromatic diversification.

C–H activation Directing group strategy Late-stage functionalization Pyridine synthesis

Reaction Rate Enhancement: Ligand-Free Suzuki Coupling Efficiency in Water

Pyridine N-oxides bearing a bromine substituent at the 3-position undergo efficient, ligand-free Suzuki-Miyaura coupling in pure water with arylboronic acids, achieving good to excellent yields within 1 hour [1]. In a direct experimental example, 3-bromopyridine N-oxide reacted with phenylboronic acid under Pd(OAc)2 catalysis in water with diisopropylamine, affording the 3-arylated product in 94% isolated yield within 1 hour [1]. This performance starkly contrasts with the parent 3-bromopyridine (no N-oxide), which is generally inactive toward Suzuki coupling under ligand-free aqueous conditions due to nitrogen coordination poisoning the palladium catalyst [2]. The N-oxide moiety mitigates this deactivation, enabling rapid coupling without expensive phosphine ligands or organic co-solvents.

Green chemistry Aqueous catalysis Reaction kinetics Process intensification

Established Industrial Precedent: High-Yield Synthesis Validated in Pharmaceutical Patents

3-Bromo-4-chloropyridine 1-oxide is documented as a key intermediate in multiple pharmaceutical patent applications, including WO2008/142542 A2 (Glenmark Pharmaceuticals) and WO2013/038308 A1, where it is synthesized from 3-bromo-4-nitropyridine via hydrochloride gas treatment in methanol [1]. The reported synthetic protocol achieves a yield exceeding 97%, producing an off-white crystalline solid with full spectroscopic characterization (¹H NMR, IR) . This high-yielding, robust procedure contrasts with many custom halogenated pyridine syntheses that require multi-step sequences with lower overall efficiency. The presence of this compound in patent literature as a building block for PDE4 inhibitors and mPGES-1 inhibitors demonstrates its validated utility in pharmaceutical R&D pipelines [2].

Process validation GMP intermediate Pharmaceutical patent Scale-up

Validated Procurement Scenarios for 3-Bromo-4-chloropyridine 1-oxide (CAS 99839-30-2)


High-Throughput Medicinal Chemistry: Automated Parallel Synthesis of 3-Arylated Pyridine Derivatives

Procurement of 3-Bromo-4-chloropyridine 1-oxide enables automated parallel Suzuki-Miyaura coupling workflows on liquid-handling robotic platforms. The compound's solid crystalline nature (m.p. 147–149°C) permits accurate gravimetric dispensing into multi-well reaction blocks, a critical requirement for maintaining stoichiometric fidelity across compound libraries [1]. The documented ligand-free Suzuki protocol in water achieves 94% yield within 1 hour for analogous 3-bromopyridine N-oxides, demonstrating compatibility with rapid, high-throughput array synthesis without requiring degassing or ligand handling [2]. The chemoselective bromine coupling leaves the 4-chloro substituent available for subsequent diversification or iterative library expansion.

Process Chemistry Route Scouting: Traceless C2-Functionalization of Pyridines

For process chemists evaluating synthetic routes to 2-substituted pyridine targets, 3-Bromo-4-chloropyridine 1-oxide offers a validated traceless directing group strategy. The N-oxide moiety activates the 2-position for C–H arylation, after which reductive deoxygenation (PCl3 or hydrogenation) yields the desired 2-arylpyridine [1]. This route bypasses the need for pre-functionalized 2-halopyridines or organometallic intermediates, which are often costly and unstable. The compound's inclusion in Glenmark Pharmaceuticals' patent filings (WO2008/142542 A2) as a PDE4 inhibitor intermediate provides concrete precedent for its use in regulated pharmaceutical development [2].

Green Chemistry-Compliant API Intermediate Manufacturing

Industrial procurement for API intermediate synthesis benefits from the compound's compatibility with aqueous, ligand-free Suzuki coupling conditions. The documented protocol using Pd(OAc)2 in pure water with diisopropylamine eliminates organic co-solvents and expensive phosphine ligands from the process stream [1]. This reduction in hazardous waste and purification complexity aligns with green chemistry principles and can substantially lower the cost of goods in commercial manufacturing. The high isolated yield (>97%) of the starting material itself from readily available 3-bromo-4-nitropyridine further supports economically viable scale-up [2].

Building Block for mPGES-1 and PDE4 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing mPGES-1 inhibitors (target for inflammatory pain) or PDE4 inhibitors can procure 3-Bromo-4-chloropyridine 1-oxide as a core building block with established patent precedent [1][2]. The orthogonal 3-bromo/4-chloro substitution pattern enables systematic SAR exploration through sequential functionalization: first installing aryl or heteroaryl groups at the 3-position via Suzuki coupling, followed by nucleophilic aromatic substitution or additional cross-coupling at the 4-position. This strategic sequence is documented in the synthesis of advanced intermediates within the WO2013/038308 A1 patent application, demonstrating the compound's direct relevance to active pharmaceutical programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-chloropyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.